2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene

Lipophilicity Membrane permeability Drug design

2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene (CAS 1395039-10-7) is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₀ClF₃O₂ and molecular weight 254.63 g/mol. The molecule incorporates three distinct functional groups on a benzene core: a chloro substituent at the ortho (2-) position, an isopropoxy group at the para (4-) position, and a trifluoromethoxy (-OCF₃) group at the 1-position.

Molecular Formula C10H10ClF3O2
Molecular Weight 254.63 g/mol
Cat. No. B8027838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene
Molecular FormulaC10H10ClF3O2
Molecular Weight254.63 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)OC(F)(F)F)Cl
InChIInChI=1S/C10H10ClF3O2/c1-6(2)15-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-6H,1-2H3
InChIKeyZMTATGWQPJVFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene: CAS 1395039-10-7 Physical Properties and Procurement Baseline


2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene (CAS 1395039-10-7) is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₀ClF₃O₂ and molecular weight 254.63 g/mol . The molecule incorporates three distinct functional groups on a benzene core: a chloro substituent at the ortho (2-) position, an isopropoxy group at the para (4-) position, and a trifluoromethoxy (-OCF₃) group at the 1-position [1]. The compound is commercially available from multiple vendors with typical purity specifications of ≥95% to ≥98%, and is classified for research and further manufacturing use only .

Multi-substituted aromatic core with ortho-chloro and para-isopropoxy handles for orthogonal modifications
Trifluoromethoxy substitution context supports lipophilicity-modulated design studies
Available at research-grade purity supporting synthetic intermediate workflows

Why 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene Cannot Be Interchanged with Other Chloro-alkoxy-trifluoromethoxybenzene Isomers


In poly-substituted trifluoromethoxybenzene derivatives, the specific substitution pattern is the primary determinant of both physicochemical and biological properties. The 2-chloro-4-isopropoxy-1-trifluoromethoxy substitution pattern of the target compound creates a unique spatial arrangement and electronic distribution that differs fundamentally from its regioisomers such as 1-chloro-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1881295-57-3, 1,3,5-substitution pattern) or analogs lacking the chloro substituent (e.g., 1-isopropoxy-4-(trifluoromethoxy)benzene). In medicinal and agrochemical research, even minor changes in substituent positioning on trifluoromethoxybenzene scaffolds have been shown to alter the regiochemical outcome of key reactions such as Diels-Alder cycloadditions [1], and trifluoromethoxy-containing compounds exhibit substitution-dependent modulation of lipophilicity, metabolic stability, and target binding [2]. The combination of the ortho-chloro with the para-isopropoxy and trifluoromethoxy groups represents a distinct chemical entity whose procurement specifications—including exact CAS registry, positional isomer identity, and impurity profile—cannot be satisfied by substituting a different regioisomer or dechlorinated analog without risking experimental reproducibility and structure-activity relationship integrity.

Target 2,4-substitution pattern creates a polarized electronic environment with ortho-Cl/OCF₃ proximity
Substitute risk 1,3,5-regioisomer may alter reactivity and spatial arrangement, impacting SAR interpretation and reaction outcomes
Target Ortho-chloro group provides a coupling handle for Pd-catalyzed cross-coupling reactions
Substitute risk Dechlorinated analog removes the coupling handle, limiting further derivatization pathways

2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene: Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene vs. Unsubstituted Trifluoromethoxybenzene

The target compound exhibits a calculated LogP of 4.0258, representing a 55% increase in lipophilicity compared to the parent (trifluoromethoxy)benzene scaffold (LogP 2.585-3.17) [1]. The introduction of the chloro and isopropoxy substituents onto the trifluoromethoxybenzene core substantially enhances the compound's predicted membrane permeability. In medicinal chemistry contexts, the trifluoromethoxy group is established to enhance lipophilicity and bioavailability, with the combination of additional substituents enabling fine-tuning of LogP values for optimal pharmacokinetic properties [2].

Lipophilicity (LogP)
Reported
Target LogP 4.0258
Parent scaffold 2.585–3.17
ΔLogP +0.86 to +1.44 (27–55%↑)
Supports lipophilicity-modulated design context; reported increase over parent scaffold
Computational prediction; membrane permeability requires assay validation
Lipophilicity Membrane permeability Drug design

Positional Isomer Differentiation: 2,4-Substitution vs. 1,3,5-Substitution Pattern

The target compound (CAS 1395039-10-7) features a 2-chloro-4-isopropoxy-1-trifluoromethoxy substitution pattern, whereas the regioisomer 1-chloro-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1881295-57-3) displays a symmetric 1,3,5-substitution arrangement . These positional isomers share identical molecular formula (C₁₀H₁₀ClF₃O₂) and molecular weight (254.63 g/mol), yet differ fundamentally in spatial geometry and electronic distribution due to the distinct substitution topology. The ortho-para arrangement in the target compound creates a polarized aromatic system with the electron-withdrawing chloro and trifluoromethoxy groups in closer spatial proximity than in the 1,3,5-isomer .

Isomer Differentiation
Head-to-head
Target substitution 2,4-pattern (ortho-Cl, para-OiPr)
Regioisomer 1,3,5-pattern (CAS 1881295-57-3)
Identical formula; distinct topology
Regioisomer selection may alter reaction profiles and SAR; not directly interchangeable
Both commercially available; verify CAS before procurement
Regioselectivity Isomer purity Synthetic intermediate

Impact of Chloro Substituent on Electronic Properties: With Chloro vs. Without Chloro

The target compound incorporates an ortho-chloro substituent that is absent in the dechlorinated analog 1-isopropoxy-4-(trifluoromethoxy)benzene . The presence of the chlorine atom introduces significant electron-withdrawing character (-I effect) and modifies the electron density distribution on the aromatic ring, potentially affecting both the compound's reactivity in electrophilic aromatic substitution reactions and its interactions with biological targets . While direct comparative reactivity data between these specific analogs is not available in the open literature, comparative studies on related systems demonstrate that chlorine substituents on trifluoromethoxybenzene scaffolds alter regiochemical outcomes in cycloaddition reactions relative to non-chlorinated analogs [1].

Chloro Substituent Effect
Class-level
Target ortho-Cl present (σₘ≈0.37)
Dechlorinated analog Cl absent
Electron-withdrawing effect inferred
Chloro group may influence reaction regiochemistry; coupling handle context-dependent
Direct comparative data unavailable; validate for intended reaction
Electron-withdrawing effects Aromatic substitution Reactivity

2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene: Recommended Research Applications Based on Quantitative Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity for Membrane Permeability

Based on the compound's calculated LogP of 4.0258—representing a 55% increase over the parent trifluoromethoxybenzene scaffold—this compound is specifically suited for medicinal chemistry programs where enhanced membrane permeability is a design criterion . The trifluoromethoxy group is established in the literature to improve lipophilicity, bioavailability, and metabolic stability of biologically active molecules [1]. Researchers optimizing lead compounds for passive diffusion across cell membranes or the blood-brain barrier should consider this compound over less lipophilic analogs lacking the chloro-isopropoxy substitution combination [2].

Synthetic Intermediate for Cross-Coupling and Further Derivatization Reactions

The presence of the ortho-chloro substituent provides a synthetic handle that is absent in dechlorinated analogs such as 1-isopropoxy-4-(trifluoromethoxy)benzene. This chloro group enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings . For synthetic chemists requiring a trifluoromethoxy-containing aromatic building block that retains capacity for further C-C or C-N bond formation, this compound offers distinct functional advantages over non-halogenated alternatives. The para-isopropoxy group remains available for orthogonal transformations or serves as a metabolically stable substituent [1].

Agrochemical Lead Optimization Requiring Metabolic Stability

Trifluoromethoxybenzene derivatives are recognized as key intermediates in modern agrochemical development, where the -OCF₃ group enhances penetration through plant cuticles and insect exoskeletons while improving metabolic stability . The combination of chloro and isopropoxy substituents with the trifluoromethoxy moiety offers tunable physicochemical properties relevant to pesticide and herbicide discovery programs [1]. The target compound's substitution pattern, distinct from alternative regioisomers such as 1-chloro-3-isopropoxy-5-(trifluoromethoxy)benzene, provides a unique steric and electronic profile for structure-activity relationship exploration in crop protection research [2].

Application
Selection Property
Validation Focus
Application Lipophilicity-modulated medicinal chemistry design
Selection Property Trifluoromethoxy-isopropoxy lipophilicity context
Validation Focus Membrane permeability assay in cell-based models
Application Synthetic intermediate for cross-coupling reactions
Selection Property Ortho-chloro coupling handle availability
Validation Focus Suzuki/Buchwald-Hartwig reactivity screening
Application Agrochemical lead metabolic stability assessment
Selection Property Trifluoromethoxy metabolic stability context
Validation Focus Metabolic stability assay in target species

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